

Introduction: The Significance of Substituted Caprolactones

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Compound of Interest

Compound Name: 5-Methyloxepan-2-one

CAS No.: 2549-42-0

Cat. No.: B3255452

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Poly(ϵ -caprolactone) (PCL) is a well-established biodegradable and biocompatible polyester, valued in the biomedical field for applications ranging from drug delivery systems to tissue engineering scaffolds.[1] The introduction of functional groups, such as a methyl group, onto the caprolactone ring is a key strategy for tuning the physicochemical properties of the monomer and the resulting polymer.[2] A methyl substituent can influence crystallinity, degradation rate, and thermal properties, making methyl-substituted oxepanones like **5-Methyloxepan-2-one** valuable monomers for creating next-generation biomaterials with tailored performance.[3] The position of the methyl group is critical, as it dictates steric hindrance and electronic effects that impact both polymerization kinetics and polymer characteristics.[2]

Molecular Structure and Core Physicochemical Properties

5-Methyloxepan-2-one, also known as 5-methyl- ϵ -caprolactone, is a seven-membered cyclic ester (lactone). Its core structure consists of an oxepane ring with a ketone group at the 2-position and a methyl group at the 5-position.

Diagram: Chemical Structure of 5-Methyloxepan-2-one

Caption: 2D structure of **5-Methyloxepan-2-one**.

Table 1: Core Physicochemical Properties

Property	Value (Predicted/Comparative)	Source/Basis
Molecular Formula	C ₇ H ₁₂ O ₂	-
Molecular Weight	128.17 g/mol	[4]
Appearance	Colorless liquid (Expected)	Comparison with ε-caprolactone[5]
Boiling Point	~240-250 °C	Lower than ε-caprolactone (241°C) due to methyl branching[5]
Solubility	Miscible with most organic solvents; sparingly soluble in water	Comparison with ε-caprolactone[5]

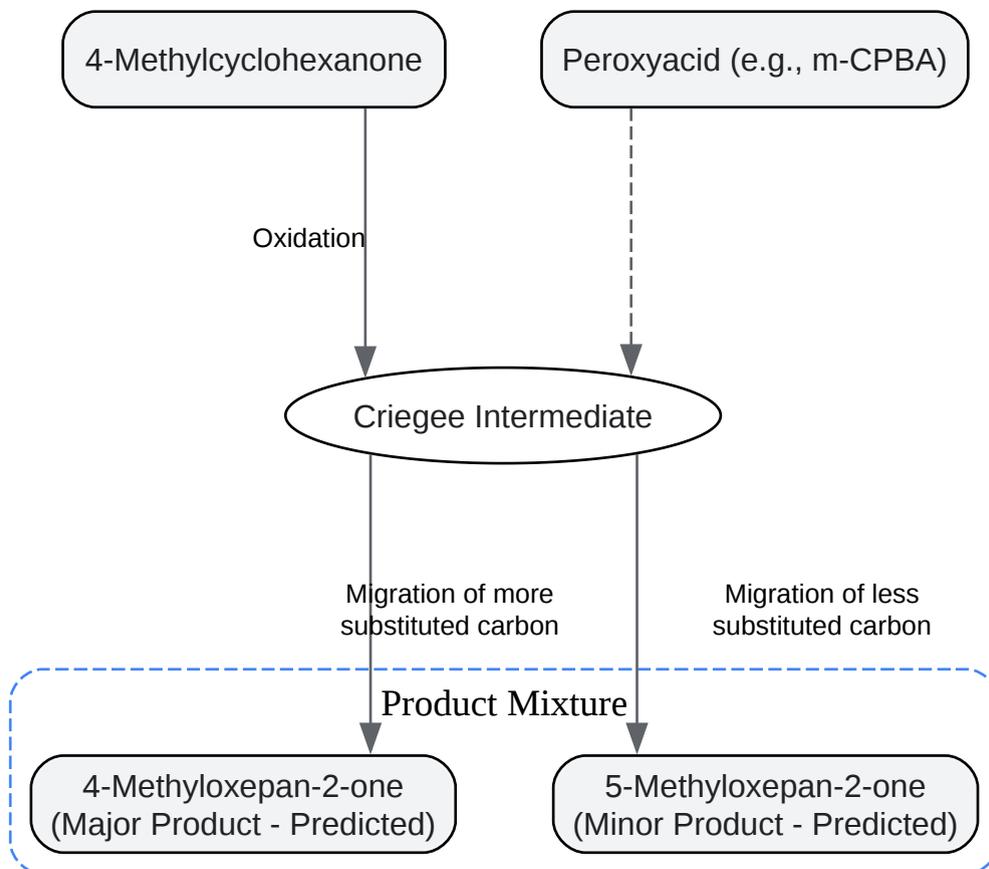
Synthesis Pathway: The Baeyer-Villiger Oxidation

The most logical and industrially relevant synthetic route to methyl-substituted caprolactones is the Baeyer-Villiger oxidation of the corresponding methylcyclohexanone.[3][5] For **5-Methyloxepan-2-one**, the precursor is 4-methylcyclohexanone.

The Baeyer-Villiger reaction involves the oxidation of a ketone to an ester (or a lactone for cyclic ketones) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst.[6] A critical aspect of this synthesis is regioselectivity. The oxidation of an unsymmetrical ketone like 4-methylcyclohexanone can lead to the insertion of an oxygen atom on either side of the carbonyl group, resulting in two possible regioisomeric lactones: 4-Methyloxepan-2-one and **5-Methyloxepan-2-one**.

The migratory aptitude of the adjacent carbon atoms dictates the product ratio. Generally, more substituted carbons migrate preferentially. In this case, both carbons adjacent to the carbonyl are secondary, but one is closer to the electron-donating methyl group. This subtle electronic difference and steric factors will influence the final isomer ratio, which must be determined experimentally.

Diagram: Synthesis of 5-Methyloxepan-2-one



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Caption: Baeyer-Villiger oxidation of 4-methylcyclohexanone yielding two regioisomers.

Experimental Protocol: Synthesis via Baeyer-Villiger Oxidation

This protocol is a representative procedure adapted from established methods for similar ketones.^{[6][7]}

- **Dissolution:** Dissolve 4-methylcyclohexanone (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

- **Reagent Addition:** In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in DCM. Add this solution dropwise to the cooled ketone solution over 30 minutes, ensuring the temperature remains below 5 °C.
- **Reaction:** Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide. Separate the organic layer.
- **Purification:** Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-CBA) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- **Isolation:** The resulting crude oil, containing a mixture of 4- and **5-methyloxepan-2-one**, can be purified by column chromatography on silica gel or by fractional distillation under vacuum to separate the isomers.

Spectroscopic and Analytical Characterization

While specific spectra for **5-Methyloxepan-2-one** are not readily available in public databases, its expected spectral characteristics can be predicted based on the known data for related structures like ϵ -caprolactone and other methyl-substituted isomers.

Table 2: Predicted Spectroscopic Data

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale / Notes
¹ H NMR	-CH- (at C5)	~1.5-1.9 ppm	Methylene protons adjacent to the methyl group.
	-CH ₂ -O- (at C7)	~4.2 ppm	Protons adjacent to the ring oxygen, deshielded.
	-CH ₂ -C=O (at C3)	~2.5 ppm	Protons alpha to the carbonyl group, deshielded.
	-CH ₃	~0.9-1.1 ppm (doublet)	Methyl group protons.
¹³ C NMR	C=O (at C2)	~175 ppm	Carbonyl carbon of the ester.
	-CH ₂ -O- (at C7)	~65 ppm	Carbon adjacent to the ring oxygen.
	-CH- (at C5)	~30-35 ppm	Methane carbon bearing the methyl group.
	-CH ₃	~20 ppm	Methyl carbon.
IR Spectroscopy	C=O Stretch	~1725-1740 cm ⁻¹	Strong, characteristic absorption for a seven-membered lactone.
	C-O Stretch	~1150-1250 cm ⁻¹	Characteristic ester C-O bond absorption.
Mass Spec (EI)	Molecular Ion (M ⁺)	m/z = 128	Corresponds to the molecular weight of C ₇ H ₁₂ O ₂ .

Fragmentation	Loss of CO ₂ , C ₂ H ₄ , etc.	Characteristic fragmentation patterns for lactones.
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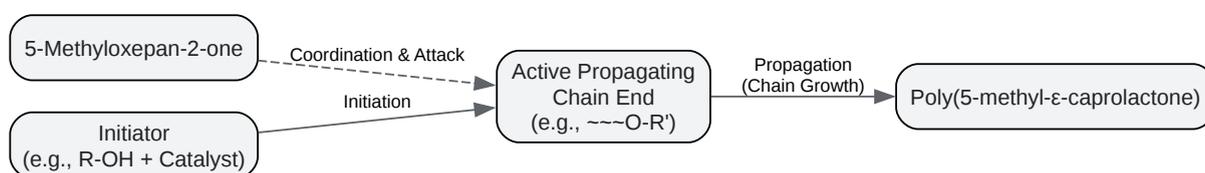
Chemical Reactivity and Polymerization

The most significant chemical reaction of **5-Methyloxepan-2-one** is its Ring-Opening Polymerization (ROP), which yields poly(5-methyl- ϵ -caprolactone). This polymerization can be initiated by various catalytic systems, including organometallic catalysts (e.g., tin(II) octoate), organic catalysts, and enzymes.[3][8]

The presence of the methyl group at the 5-position (the δ -position relative to the carbonyl) is expected to have a notable impact on polymerization kinetics compared to unsubstituted ϵ -caprolactone. Recent studies have shown that the position of an alkyl substituent strongly influences reactivity. A δ -substituted monomer, such as **5-methyloxepan-2-one**, is reported to exhibit faster polymerization kinetics than isomers with substituents at other positions.[2] This is attributed to a combination of steric and electronic effects that influence the susceptibility of the ester bond to nucleophilic attack.

Diagram: Ring-Opening Polymerization (ROP)

Mechanism



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Caption: General mechanism for the catalyzed Ring-Opening Polymerization of **5-Methyloxepan-2-one**.

The resulting polymer, poly(5-methyl- ϵ -caprolactone), is expected to be more amorphous than PCL. The methyl side groups disrupt the regular packing of polymer chains, thereby reducing

the degree of crystallinity. This leads to a lower melting point, altered mechanical properties (e.g., increased flexibility), and potentially a faster degradation rate, which are desirable traits for certain drug delivery and soft tissue engineering applications.

Applications in Drug Development and Research

The tailored properties of polymers derived from **5-Methyloxepan-2-one** make them attractive for several areas of pharmaceutical and biomedical research:

- **Drug Delivery:** The increased amorphous content can lead to more predictable and tunable drug release profiles from polymeric nanoparticles or implants.
- **Tissue Engineering:** Softer, more flexible scaffolds can be fabricated for applications in soft tissue regeneration where matching the mechanical properties of the native tissue is crucial.
- **Functionalizable Polymers:** The monomer serves as a platform for creating copolymers with other lactones (e.g., lactide, glycolide) to generate a wide array of biodegradable materials with a broad spectrum of properties.

Conclusion

5-Methyloxepan-2-one represents a valuable but under-characterized monomer in the family of substituted caprolactones. While direct experimental data is sparse, a robust understanding of its chemical properties can be synthesized from the well-established chemistry of its parent compound and related isomers. Its synthesis via Baeyer-Villiger oxidation of 4-methylcyclohexanone is a logical and scalable route, though control of regioselectivity remains a key consideration. The primary utility of this monomer lies in its ability to undergo ring-opening polymerization to produce polyesters with modified thermal, mechanical, and degradation properties. As the demand for advanced biomaterials grows, a deeper experimental investigation into **5-Methyloxepan-2-one** and its corresponding polymer is warranted to fully unlock its potential in drug development and regenerative medicine.

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